molecular formula C26H30Br2N2O2S2 B3090980 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1214906-01-0

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B3090980
CAS No.: 1214906-01-0
M. Wt: 626.5 g/mol
InChI Key: YQCTVNXZEZYXMJ-UHFFFAOYSA-N
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Description

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a diketopyrrolopyrrole (DPP)-based monomer with a planar conjugated core functionalized at the 3,6-positions with 5-bromothiophene groups and branched 2-hexyl chains on the nitrogen atoms. The bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Stille, Suzuki), enabling its integration into conjugated polymers for organic electronics . Its solubility in common organic solvents (e.g., chloroform, THF) is attributed to the hexyl side chains, which balance processability and solid-state packing .

Properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Br2N2O2S2/c1-3-5-7-9-15-29-23(17-11-13-19(27)33-17)21-22(25(29)31)24(18-12-14-20(28)34-18)30(26(21)32)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCTVNXZEZYXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735833
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214906-01-0
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and effects. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Variations

2,5-Dihexyl vs. 2,5-Dioctyl Derivatives
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione ():
    • Substitution with longer, linear octyl chains enhances solubility (e.g., in THF or chloroform) compared to the dihexyl analog but may reduce crystallinity due to increased steric hindrance.
    • Optical Properties : Similar absorption maxima (~700–900 nm) due to identical DPP core and bromothiophene substituents.
    • Charge Transport : Lower hole mobility (≈0.1–0.5 cm²/V·s) compared to bulkier branched chains (e.g., 2-octyldodecyl) due to less ordered π-π stacking .
Branched Alkyl Chains (2-Octyldodecyl, 2-Butyloctyl)
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (): Branched alkyl chains improve solubility in non-polar solvents (e.g., hexane) while maintaining high crystallinity. Applications: Used in high-mobility p-type polymers (e.g., PDPP4T) with hole mobilities >1 cm²/V·s in organic thin-film transistors (OTFTs) .
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione ():
    • Shorter branched chains (C12 vs. C20 in octyldodecyl) yield intermediate solubility and lower thermal stability (melting point: 151.2–153.7°C) .

Substituent Modifications on the DPP Core

Bromothiophene vs. Selenophene
  • 3,6-Di(selenophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (): Selenium’s larger atomic size and polarizability reduce the bandgap (≈1.3 eV vs. ≈1.5 eV for bromothiophene derivatives), enhancing near-infrared absorption. Charge Transport: Higher electron mobility (≈0.8 cm²/V·s) in OTFTs due to stronger intermolecular interactions .
Bromine-Free Derivatives
  • 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione ():
    • Absence of bromine simplifies synthesis but limits post-functionalization.
    • Optical Properties : Blue-shifted absorption (λmax ≈ 650 nm) compared to brominated analogs .

Functionalization via Cross-Coupling Reactions

  • Ph-TDPP-Ph (): Synthesized via Suzuki coupling of the brominated DPP monomer with phenyl boronic acid. Electronic Effects: Phenyl substituents increase the HOMO level (-5.2 eV vs. -5.5 eV for bromothiophene-DPP), improving air stability in organic photovoltaics (OPVs) .
  • PDPP NPs (): Stille polymerization with bis(trimethylstannyl) monomers yields semiconducting polymers for photodynamic therapy (PDT), leveraging the DPP core’s strong absorbance in the biological window .

Key Data Comparison

Property Target Compound (Dihexyl) Dioctyl Derivative 2-Octyldodecyl Derivative Selenophene Derivative
Solubility (CHCl₃) Moderate High Very High Moderate
λmax (nm) 720–750 720–750 720–750 800–850
Bandgap (eV) 1.5 1.5 1.5 1.3
Hole Mobility (cm²/V·s) 0.2–0.4 0.1–0.5 >1 0.8 (electron mobility)
Thermal Stability (°C) 150–160 140–155 170–180 160–170

Biological Activity

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as DPP) is a compound belonging to the diketopyrrolopyrrole (DPP) family. This compound has garnered attention due to its potential applications in organic electronics and photovoltaics. Its unique structure allows for significant π–π interactions and tunable electronic properties, making it a candidate for various biological and material science applications.

The chemical structure of DPP is characterized by a bicyclic framework that enhances its electronic properties. Key physical properties include:

PropertyValue
Molecular FormulaC₃₄H₄₆Br₂N₂O₂S₂
Molecular Weight1019.2 g/mol
Melting Point95.0-96.9 °C
AppearanceDark purple solid
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that DPP derivatives exhibit promising anticancer activity. A study conducted by I. Kang et al. (2013) demonstrated that certain DPP-based polymers showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

DPP compounds have also been investigated for their antimicrobial properties. In vitro studies have shown that DPP derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of bromine in the thiophene rings enhances the lipophilicity of the compound, allowing for better membrane penetration and disruption of bacterial cell walls .

Photodynamic Therapy

The photophysical properties of DPP make it suitable for applications in photodynamic therapy (PDT). The compound can be activated by light to produce singlet oxygen, which is cytotoxic to nearby cells. This property has been explored in the context of treating tumors and infections where light activation can target specific areas while minimizing damage to surrounding tissues .

Case Studies

  • Anticancer Efficacy : In a study published in Advanced Materials, DPP-based polymers were tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of conventional chemotherapeutics .
  • Antimicrobial Testing : Another study assessed the antibacterial effects of DPP against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
  • PDT Studies : Research highlighted in Macromolecules showed that DPP could effectively generate singlet oxygen upon irradiation with visible light, leading to significant tumor regression in animal models when used as a photosensitizer .

Q & A

Q. What are the foundational steps for synthesizing 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione?

The synthesis typically involves a multi-step approach:

Core Formation : Condensation of thiophene-derived nitriles with diethyl oxalate under basic conditions to form the diketopyrrolopyrrole (DPP) core.

Substituent Introduction : Bromination at the 5-position of thiophene groups, followed by alkylation of the pyrrolo[3,4-c]pyrrole nitrogen atoms using 2-ethylhexyl or hexyl halides.

Purification : Column chromatography (e.g., CH₂Cl₂:acetone = 4:1) to isolate the product, yielding dark solids with typical purities >95% .

Q. How is this compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.35–7.65 ppm (thiophene protons) and δ 4.31 ppm (alkyl chain protons) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+Na]⁺ at m/z 803.2243) validates molecular formula .
  • Melting Point : Ranges between 208–211°C, indicating crystalline stability .

Q. What solvents are suitable for processing this compound in device fabrication?

Due to its alkyl side chains (e.g., 2-ethylhexyl or dihexyl), it exhibits solubility in chlorinated solvents (CHCl₃, CH₂Cl₂) and aromatic solvents (toluene). For thin-film applications, chloroform is preferred for optimal film homogeneity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for aryl functionalization of the DPP core?

  • Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours .
  • Yields : Adjust stoichiometry of aryl boronic esters (1.5–2.0 equivalents) to achieve >70% yields.
  • Troubleshooting : Monitor reaction progress via TLC; incomplete coupling may require additional catalyst or extended reaction time .

Q. How do alkyl chain variations (e.g., dihexyl vs. 2-octyldodecyl) influence optoelectronic properties?

  • Bandgap Modulation : Longer alkyl chains (e.g., 2-octyldodecyl) reduce aggregation, narrowing the optical bandgap (e.g., from 1.65 eV to 1.58 eV) .
  • Charge Mobility : Branched chains (2-ethylhexyl) enhance solubility but may reduce crystallinity, lowering hole mobility (10⁻³ vs. 10⁻² cm²/V·s for linear chains) .

Q. How should researchers resolve contradictory NMR data for similar DPP derivatives?

  • Solvent Effects : Use CDCl₃ for consistent peak splitting; avoid DMSO-d₆ due to hydrogen bonding with the DPP carbonyl groups .
  • Dynamic Processes : Variable-temperature NMR (25–60°C) can resolve rotational barriers in thiophene substituents .

Q. What strategies improve photostability in organic photovoltaic (OPV) applications?

  • Additive Engineering : Blend with UV stabilizers (e.g., 2% Tinuvin 384) to reduce photodegradation.
  • Morphology Control : Thermal annealing at 120°C for 10 minutes enhances molecular packing, reducing exciton recombination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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